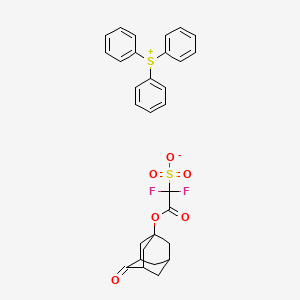
Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate
Cat. No. B1257929
M. Wt: 586.7 g/mol
InChI Key: BAHMOGUQNNDZRT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US08124803B2
Procedure details


4.69 Parts of triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate was dissolved in 15 parts of acetonitrile. Into the solution was added dropwise a solution obtained by dissolving 0.15 part of sodium borohydride in 1.51 parts of ion-exchanged water. After the added mixture was stirred for 5 hours, 1N hydrochloric acid was added thereto, and extracted with 1.13 parts of chloroform. After repeatedly washed with ion exchanged water, the organic layer obtained was concentrated. To the concentrate, acetonitrile was added, then the added mixture was concentrated. The concentrate was added dropwise into ethyl acetate. The mixture was filtrated to obtain solid. The solid was dried to obtain 2.20 parts of triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate in the form of white solid, which is called as acid generator B2. As a result of analyses by 1H-NMR and LCMS, the acid generator B2 determined to be a mixture of two isomers.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:9]2[CH2:10][C:5]3([O:12][C:13]([C:15]([F:21])([F:20])[S:16]([O-:19])(=[O:18])=[O:17])=[O:14])[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.[C:22]1([S+:28]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)[C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[BH4-].[Na+].Cl>C(#N)C.O>[OH:1][CH:2]1[CH:9]2[CH2:10][C:5]3([O:12][C:13]([C:15]([F:21])([F:20])[S:16]([O-:19])(=[O:17])=[O:18])=[O:14])[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.[C:35]1([S+:28]([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1 |f:0.1,2.3,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C2CC3(CC(CC1C3)C2)OC(=O)C(S(=O)(=O)[O-])(F)F.C2(=CC=CC=C2)[S+](C2=CC=CC=C2)C2=CC=CC=C2
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the added mixture was stirred for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Into the solution was added dropwise a solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 1.13 parts of chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
After repeatedly washed with ion
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer obtained
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the concentrate, acetonitrile was added
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the added mixture was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The concentrate was added dropwise into ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was dried
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1C2CC3(CC(CC1C3)C2)OC(=O)C(S(=O)(=O)[O-])(F)F.C2(=CC=CC=C2)[S+](C2=CC=CC=C2)C2=CC=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
